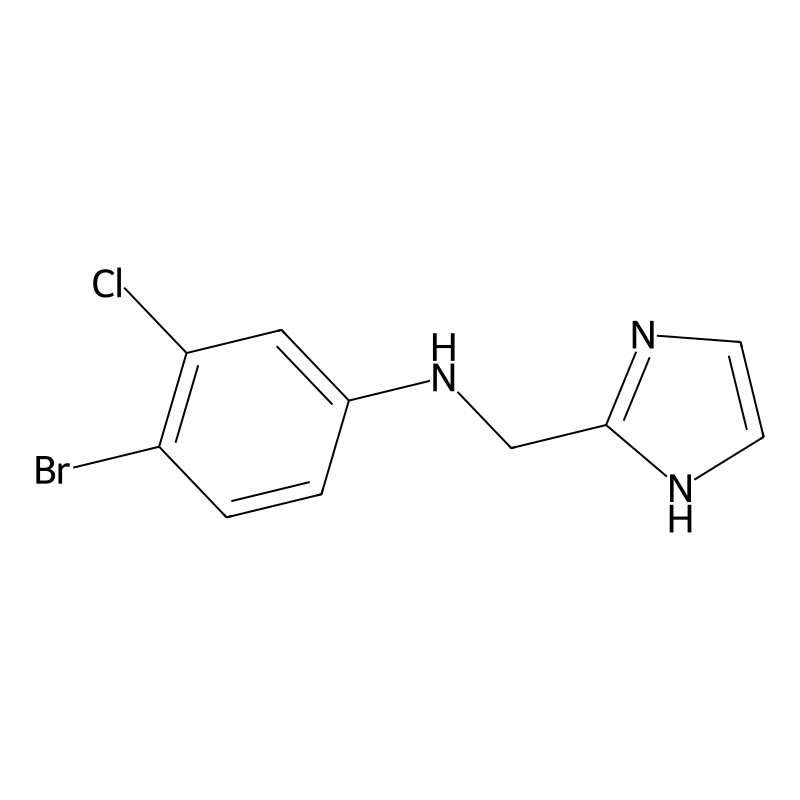

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results Suggest Potential Leads: A search for the compound identified research resources for similar molecules, including 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline and 4-bromo-3-chloro-N-(1H-indol-4-ylmethyl)aniline, indicating potential areas for further exploration (, )

Future Considerations

Given the absence of definitive research applications, here are some possibilities for further investigation:

- Scientific Publications: A more in-depth search of scientific databases, including patent filings, might reveal research efforts utilizing 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline.

- Chemical Suppliers: Contacting chemical suppliers who offer the compound might provide insights into its intended uses by researchers.

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is an organic compound with the molecular formula CHBrClN. This compound is characterized by the presence of bromine and chlorine substituents on the aniline ring, along with an imidazole group attached via a methylene bridge. The unique combination of these functional groups contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. This allows for the introduction of various functional groups into the molecule.

- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to different derivatives that may exhibit altered properties.

- Coupling Reactions: It can also participate in coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are essential in the synthesis of more complex organic molecules .

The biological activity of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole group can coordinate with metal ions, enhancing its binding affinity to biological targets. Research indicates potential applications in drug development, particularly as enzyme inhibitors or receptor ligands, due to its unique structural features .

The synthesis of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

- Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and 2-(chloromethyl)-1H-imidazole.

- Reaction Conditions: The reaction is conducted in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). Heating facilitates the nucleophilic substitution reaction where the imidazole nitrogen attacks the chloromethyl group.

- Product Isolation: Upon completion of the reaction, the product is isolated through filtration and purified using recrystallization or column chromatography .

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic compounds.

- Biology: The compound is investigated for its potential as a pharmacophore in drug development and as a tool for studying enzyme interactions.

- Industry: It can be utilized in producing specialty chemicals and materials due to its unique properties .

Research on 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline has focused on its interactions with various biological targets. Its imidazole group allows it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4-bromo-3-chloroaniline | Lacks the imidazole group; less versatile in applications. |

| N-(1H-imidazol-2-ylmethyl)aniline | Does not have bromine and chlorine substituents; different reactivity profile. |

| 4-bromo-3-chloro-N-(1H-imidazol-5-ylmethyl)aniline | Similar structure but features a different position for the imidazole group. |

| 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | Contains only one chlorine substituent; less complex than the target compound. |

| 4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methylaniline | Contains a methyl group; alters steric properties compared to the target compound. |

Uniqueness

The uniqueness of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline lies in its combination of halogen substituents and an imidazole group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable for research applications in medicinal chemistry and material science .